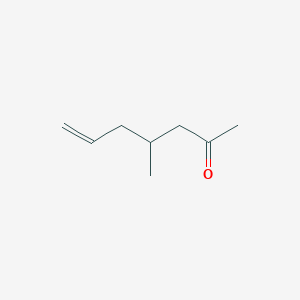
6-Hepten-2-one, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Hepten-2-one, 4-methyl-, can be synthesized through several methods:
Isomerization and Cracking: One method involves heating a reaction mixture containing 2,2,6-trimethyl-3,4-dihydropyran and 6-methyl-6-hepten-2-one in the presence of a strong acid or its ester at temperatures between 100°C to 300°C.
Reaction of Isoprene with Hydrogen Chloride: Another method involves reacting isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-methyl-5-hepten-2-one.
Industrial Production Methods
The industrial production of 6-Hepten-2-one, 4-methyl-, typically involves the batch reaction process in a waterless system, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hepten-2-one, 4-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Applications De Recherche Scientifique
6-Hepten-2-one, 4-methyl-, has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 6-Hepten-2-one, 4-methyl-, exerts its effects involves its interaction with specific molecular targets and pathways:
Programmed Cell Death (PCD): In plants, it promotes programmed cell death during superficial scald development by activating PCD-related genes.
Odor Receptor Activation: In insects, it functions as a mosquito attractant by interacting with odor receptor genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-5-hepten-2-ol: A related alcohol with similar odor properties.
2-Methyl-2-hepten-6-one: Another ketone with similar structural features.
Uniqueness
6-Hepten-2-one, 4-methyl-, is unique due to its dual role as both a flavoring agent and a biological signaling molecule. Its ability to induce programmed cell death in plants and attract mosquitoes highlights its diverse functionality .
Propriétés
Numéro CAS |
35194-34-4 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
4-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-7(2)6-8(3)9/h4,7H,1,5-6H2,2-3H3 |
Clé InChI |
GLVMKHSOGXAZCS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

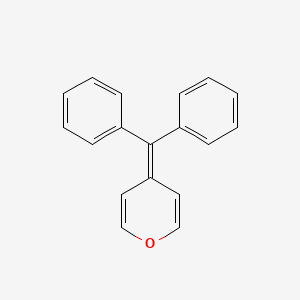
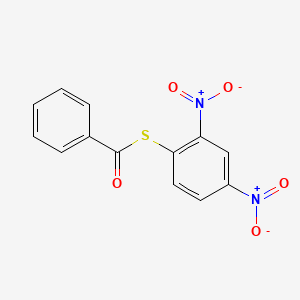

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
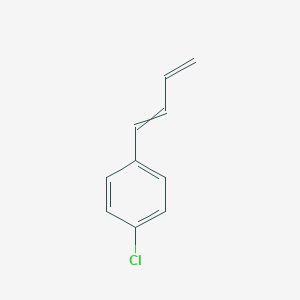
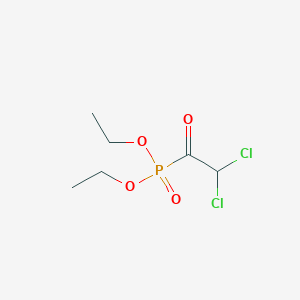

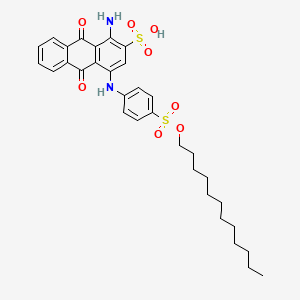
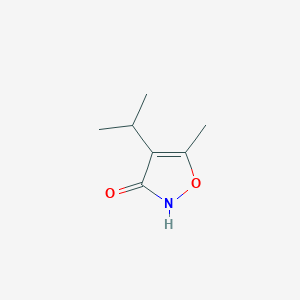
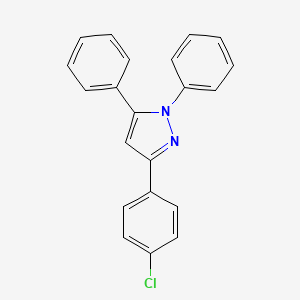
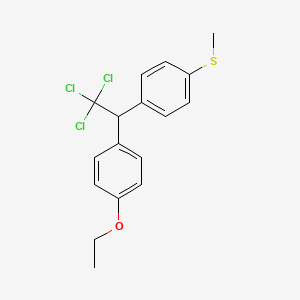
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)
